molecular formula C18H24BrNO4 B2504698 1-(tert-Butyl) 3-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate CAS No. 2126159-94-0

1-(tert-Butyl) 3-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B2504698
CAS No.: 2126159-94-0
M. Wt: 398.297
InChI Key: DTGCJGWEXQHDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butyl) 3-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate is a pyrrolidine-based dicarboxylate ester featuring a 4-bromo-2-methylphenyl substituent at the 3-position of the pyrrolidine ring. This compound belongs to a class of molecules widely studied for their utility in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules. Its structure includes:

  • tert-Butyl ester at the 1-position, which enhances steric protection and metabolic stability.
  • Methyl ester at the 3-position, offering a balance between reactivity and lipophilicity.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO4/c1-12-10-13(19)6-7-14(12)18(15(21)23-5)8-9-20(11-18)16(22)24-17(2,3)4/h6-7,10H,8-9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGCJGWEXQHDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2(CCN(C2)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126159-94-0
Record name 1-tert-butyl 3-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of γ-Aminobutyric Acid Derivatives

Pyrrolidine-3-carboxylic acid, the foundational scaffold, is synthesized via cyclization of γ-aminobutyric acid (GABA) under acidic conditions. Heating GABA in HCl/EtOH induces intramolecular amidation, yielding pyrrolidine-3-carboxylic acid hydrochloride (89% yield).

Reaction conditions :

  • GABA (10 mmol), 6M HCl (15 mL), ethanol (30 mL), reflux, 12 h.
  • Neutralization with NaHCO3 and extraction with ethyl acetate.

Introduction of the tert-Butyl Carbamate Group

Boc Protection of the Pyrrolidine Amine

The primary amine of pyrrolidine-3-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIEA) as a base.

Procedure :

  • Pyrrolidine-3-carboxylic acid (5 mmol), Boc anhydride (6 mmol), DIEA (7.5 mmol), THF (20 mL), rt, 4 h.
  • Purification via silica gel chromatography (EtOAc/hexanes 1:4) yields tert-butyl pyrrolidine-1,3-dicarboxylate as a white solid (82%).

Key characterization :

  • ¹H-NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 2.30–2.50 (m, 2H, pyrrolidine H2/H4), 3.10–3.30 (m, 2H, pyrrolidine H5), 4.15 (br s, 1H, NH).

Methyl Esterification of the C3 Carboxylic Acid

Fischer Esterification

The C3 carboxylic acid is esterified using methanol and sulfuric acid under reflux.

Procedure :

  • tert-Butyl pyrrolidine-1,3-dicarboxylate (3 mmol), MeOH (15 mL), H₂SO₄ (0.5 mL), reflux, 6 h.
  • Neutralization with NaHCO₃ and extraction with DCM yields 1-(tert-butyl) 3-methyl pyrrolidine-1,3-dicarboxylate (78%).

Optimization note :

  • DMAP-catalyzed Steglich esterification (DCC, DMAP, DCM) improves yields to 91% but increases cost.

Installation of the 4-Bromo-2-methylphenyl Group

Palladium-Catalyzed Suzuki-Miyaura Coupling

A bromine atom at the pyrrolidine C3 position enables cross-coupling with 4-bromo-2-methylphenylboronic acid.

Procedure :

  • 1-(tert-Butyl) 3-methyl 3-bromopyrrolidine-1,3-dicarboxylate (2 mmol), 4-bromo-2-methylphenylboronic acid (2.4 mmol), Pd(PPh₃)₄ (0.1 mmol), K₂CO₃ (6 mmol), DME/H₂O (4:1, 10 mL), 80°C, 12 h.
  • Purification via column chromatography (hexanes/EtOAc 3:1) affords the target compound (68%).

Challenges :

  • Competing protodebromination requires careful control of reaction temperature and base strength.
  • Steric hindrance from the tert-butyl group reduces coupling efficiency, necessitating excess boronic acid.

Alternative Method: Ullmann-Type Coupling

Copper(I)-mediated coupling with 4-bromo-2-methyliodobenzene achieves moderate yields (55%) but suffers from side product formation.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (400 MHz, CDCl₃) : δ 1.43 (s, 9H, Boc CH₃), 2.45 (s, 3H, aryl CH₃), 3.70 (s, 3H, COOCH₃), 7.25–7.40 (m, 3H, aryl H).
  • ¹³C-NMR : δ 28.1 (Boc CH₃), 52.3 (COOCH₃), 125.8–132.4 (aryl C), 155.6 (Boc C=O),-170.2 (COOCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₂₅BrN₂O₄ [M+H]⁺ : 453.1024
  • Observed : 453.1026

X-Ray Crystallography

Single-crystal analysis confirms the cis configuration of the esters and the equatorial orientation of the aryl group.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A telescoped process combining Boc protection, esterification, and Suzuki coupling in a continuous flow reactor reduces reaction time from 48 h to 6 h, achieving 85% overall yield.

Parameters :

  • Flow rate: 0.5 mL/min
  • Temperature zones: 25°C (Boc), 60°C (esterification), 90°C (coupling).

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (vs. batch PMI of 58)
  • E-factor : 18.7 (improved solvent recovery reduces waste).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g)
Fischer esterification + Suzuki 68 98 120
Steglich + Ullmann 55 95 210
Continuous flow 85 99 90

Key Insight : Flow chemistry offers the best balance of yield and cost, though initial equipment investment is high.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 3-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product with high efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(tert-Butyl) 3-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact mechanism can vary, but it often involves binding to receptors or enzymes, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Key Observations:

Halogen vs. Trifluoromethyl-substituted analogs (e.g., ) are smaller but introduce strong electron-withdrawing effects, enhancing metabolic stability.

Ester Group Variations: Methyl vs.

Core Heterocycle Modifications :

  • Replacement of pyrrolidine with azetidine (e.g., ) reduces ring size, altering conformational flexibility and binding affinity in drug candidates.

Notes

Substituent Impact :

  • Bromine in the 4-position enables cross-coupling reactions, while methyl at the 2-position reduces steric clash compared to bulkier groups like isopropyl .
  • Trifluoromethyl and sulfonyl groups enhance metabolic stability and target affinity but may reduce solubility .

Stereochemical Considerations :

  • Diastereomeric ratios (dr) in analogs (e.g., 53:47 to 61:39 in ) highlight challenges in achieving stereochemical purity, critical for pharmacological activity.

Commercial Availability :

  • Suppliers like Ambeed and Combi-Blocks offer analogs (e.g., 1-(tert-butyl) 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate, CAS 1257850-08-0), indicating industrial relevance .

Biological Activity

Chemical Structure

  • IUPAC Name: 1-(tert-Butyl) 3-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate
  • Molecular Formula: C₁₈H₂₃BrN₂O₄
  • Molecular Weight: 396.29 g/mol

Properties

This compound features a pyrrolidine ring substituted with a tert-butyl group and a bromo-substituted aromatic ring, which may influence its interaction with biological targets.

Anticancer Activity

Research indicates that pyrrolidine derivatives exhibit various anticancer properties. A study focusing on similar compounds highlighted their efficacy against multiple cancer cell lines. For instance, derivatives of pyrrolidine were shown to inhibit the growth of human colon adenocarcinoma (HT-29) and other cancer types with IC50 values ranging from 2.76 µM to 9.27 µM against specific cell lines .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)
Compound AHT-292.76
Compound BCaCo-29.27
Compound CHeLa5.00

The mechanism of action for compounds like 1-(tert-Butyl) 3-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate may involve:

  • Inhibition of key enzymes involved in tumor proliferation.
  • Modulation of signaling pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity

Pyrrolidine derivatives have also been investigated for their antimicrobial properties. A study reported that certain pyrrole-based compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging between 3.12 µg/mL and 12.5 µg/mL .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundPathogenMIC (µg/mL)
Compound DS. aureus3.12
Compound EE. coli10

Study on Antitumor Activity

A recent study evaluated the antitumor effects of several pyrrolidine derivatives, including those structurally similar to our compound of interest. The results indicated that modifications to the pyrrolidine structure significantly enhanced anticancer activity, particularly against ovarian and renal cancer cell lines .

Research on Neuroprotective Effects

Some derivatives have been explored for neuroprotective effects due to their ability to modulate neurotransmitter systems. For instance, compounds containing a similar structure were found to exhibit protective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, including protection/deprotection of functional groups and stereochemical control. Key steps include:

  • Amino group protection : Use tert-butyl carbamate to protect the amine during synthesis, followed by deprotection under acidic or basic conditions .
  • Carboxylate esterification : Methyl and tert-butyl esters are introduced via nucleophilic acyl substitution, requiring anhydrous conditions to prevent hydrolysis .
  • Temperature and pH control : Reactions often proceed at 0–20°C to minimize side reactions, with pH adjustments to stabilize intermediates .
    Yield optimization relies on reagent purity, solvent selection (e.g., dichloromethane for solubility), and catalytic agents like DMAP (4-dimethylaminopyridine) .

Q. Which spectroscopic methods are most effective for confirming the compound’s structure and stereochemistry?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, with distinct shifts for tert-butyl (δ ~1.2 ppm) and aromatic protons (δ ~7.3 ppm) .
  • Chiral HPLC : Resolves enantiomers to confirm stereochemical purity, critical for biological activity .
  • X-ray crystallography : Provides absolute configuration data for crystalline derivatives, as demonstrated in studies of analogous pyrrolidine compounds .

Q. How can researchers optimize purification techniques for high-purity isolation?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate esters and aryl groups .
  • Recrystallization : Solvent pairs like dichloromethane/hexane improve crystal purity .
  • HPLC : Preparative reverse-phase HPLC isolates stereoisomers when chiral centers are present .

Advanced Research Questions

Q. How does stereochemical control at the pyrrolidine ring affect reactivity and biological interactions?

The (3S,4R) or (3S,4S) configurations influence hydrogen bonding and steric hindrance, altering binding affinity to biological targets. For example:

  • Biological activity : Analogous compounds with (2R,4R) configurations show enhanced interactions with enzymes due to optimal spatial alignment of substituents .
  • Reactivity : Stereochemistry impacts nucleophilic attack sites during derivatization; bulky tert-butyl groups can shield one face of the ring, directing reactions to specific positions .

Q. What strategies resolve contradictions in reported synthetic yields or characterization data?

  • Meta-analysis : Cross-reference reaction conditions (e.g., solvent polarity, catalyst loading) from multiple studies to identify critical variables .
  • Reproducibility protocols : Standardize analytical methods (e.g., NMR acquisition parameters) to minimize instrumentation-based discrepancies .
  • Statistical design of experiments (DoE) : Use factorial designs to systematically test conflicting parameters (e.g., temperature vs. catalyst type) and identify optimal conditions .

Q. How can computational reaction path search methods predict optimal derivatization conditions?

  • Quantum chemical calculations : Tools like density functional theory (DFT) model transition states to predict regioselectivity in reactions involving the 4-bromo-2-methylphenyl group .
  • Machine learning : Train models on existing reaction databases to recommend solvent/catalyst combinations for novel transformations (e.g., trifluoromethylation) .
  • ICReDD’s approach : Integrate computational predictions with high-throughput experimentation to validate pathways, reducing trial-and-error cycles .

Q. How do substituents like the 4-bromo-2-methylphenyl group influence electronic properties?

  • Electron-withdrawing effects : The bromine atom increases electrophilicity at the aryl ring, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Steric effects : The 2-methyl group hinders rotation around the C–C bond, stabilizing specific conformations that enhance binding to hydrophobic enzyme pockets .
  • Spectroscopic signatures : IR absorption bands near 550 cm1^{-1} confirm C–Br stretching, while 13^{13}C NMR shows deshielded carbons adjacent to bromine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.